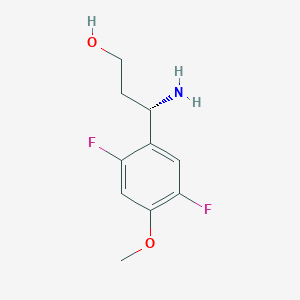
(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propan-1-OL is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a difluoromethoxyphenyl group, and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propan-1-OL typically involves multi-step organic synthesis. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the 2,5-difluoro-4-methoxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable amino acid derivative to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The difluoromethoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may involve nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor for specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propan-1-OL involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site and preventing substrate access. The pathways involved can include inhibition of kinase activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propan-1-OL: shares similarities with other amino alcohols and difluoromethoxyphenyl derivatives.
Difluoromethoxyphenyl derivatives: Compounds like 2,5-difluoro-4-methoxybenzyl alcohol.
Amino alcohols: Compounds such as serinol and aminoethanol.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it valuable for enantioselective synthesis and applications.
Properties
Molecular Formula |
C10H13F2NO2 |
|---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,5-difluoro-4-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13F2NO2/c1-15-10-5-7(11)6(4-8(10)12)9(13)2-3-14/h4-5,9,14H,2-3,13H2,1H3/t9-/m0/s1 |
InChI Key |
MEMKNKWHXWUVQJ-VIFPVBQESA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)F)[C@H](CCO)N)F |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C(CCO)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















